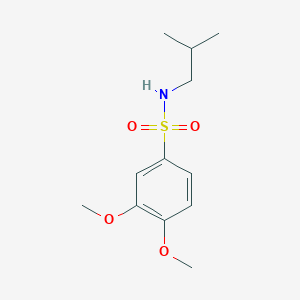

N-isobutyl-3,4-dimethoxybenzenesulfonamide

Übersicht

Beschreibung

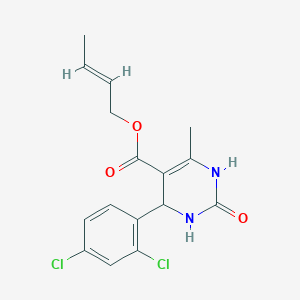

N-isobutyl-3,4-dimethoxybenzenesulfonamide, also known as NBDMBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in research laboratories for its unique properties and mechanism of action.

Wissenschaftliche Forschungsanwendungen

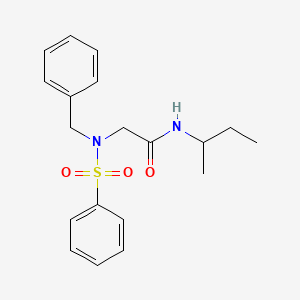

Pharmacological Properties and Binding Affinity : Sulfonamides are known for their pharmacological properties. One study explored the structure-activity relationships of biphenylsulfonamide endothelin antagonists, identifying optimal substitutions on the pendant phenyl ring that led to improved binding and functional activity. Specifically, the presence of a hydrophobic group such as isobutyl was found to be crucial for enhanced activity (Murugesan et al., 1998).

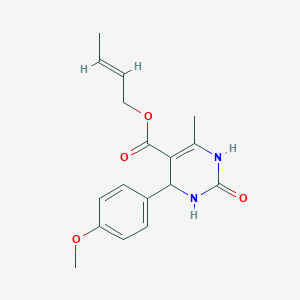

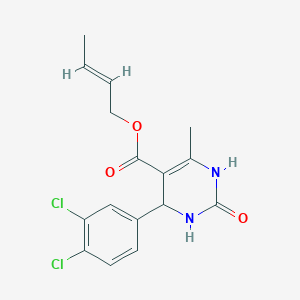

Cancer Therapeutic Development : Another study focused on the synthesis of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, which are inhibitors of the HIF-1 pathway. The presence of a 3,4-dimethoxybenzenesulfonyl group showed the strongest inhibition among the tested arylsulfonyl groups, highlighting its potential in cancer therapy (Mun et al., 2012).

Supramolecular Architectures in Pharmaceuticals : Research into the crystal structures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures formed by various weak intermolecular interactions. This research is significant in understanding the relationships between crystal structures and pharmacological activities (Shakuntala et al., 2017).

- showed potential as a heavy metal sensor, particularly for cobalt ions, indicating its application in environmental and healthcare fields for detecting toxic pollutants (Sheikh et al., 2016).

- In Vitro and In Vivo Anti-Cancer Activities : The compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, KCN1, was investigated for its in vitro and in vivo anti-cancer activities. This study found that KCN1 inhibited cell growth and induced cell cycle arrest in human pancreatic cancer cells, demonstrating its potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

- Energy Storage and Battery Technology : A study on 4-tertbutyl-1,2-dimethoxybenzene explored its use as a redox shuttle for overcharge protection in lithium batteries. This compound demonstrated feasibility for practical applications in commercial rechargeable lithium batteries, highlighting the versatility of dimethoxybenzene derivatives in energy storage technologies (Feng et al., 2007).

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-9(2)8-13-18(14,15)10-5-6-11(16-3)12(7-10)17-4/h5-7,9,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSORCDSKNKAVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B3871562.png)

![(2-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871577.png)

![2-{4-(4-isopropoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3871578.png)

![1-(4-chloro-2-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B3871601.png)

![4-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B3871602.png)

![cyclopentyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B3871642.png)

![N-[1-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3871649.png)

![[2-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871653.png)